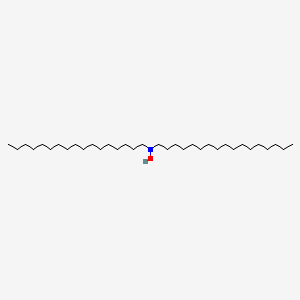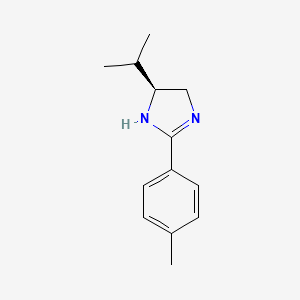
(5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole is a chiral compound with a specific stereochemistry at the 5th position. This compound belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4-methylbenzaldehyde with an appropriate amine, followed by cyclization with a suitable reagent such as ammonium acetate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction may produce dihydroimidazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding. Its imidazole ring is a common motif in many biologically active molecules, making it a useful tool for probing biological systems.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antifungal, or anticancer properties. Research into these activities can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials science applications.
Wirkmechanismus
The mechanism of action of (5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, influencing biochemical pathways. The compound’s stereochemistry may also play a role in its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole: The parent compound.
(5R)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole: The enantiomer with opposite stereochemistry.
2-Phenyl-4,5-dihydro-1H-imidazole: A similar compound lacking the methyl and isopropyl groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and substitution pattern
Eigenschaften
CAS-Nummer |
919485-65-7 |
|---|---|
Molekularformel |
C13H18N2 |
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
(5S)-2-(4-methylphenyl)-5-propan-2-yl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H18N2/c1-9(2)12-8-14-13(15-12)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3,(H,14,15)/t12-/m1/s1 |
InChI-Schlüssel |
OKMIEGIKIBOCJN-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NC[C@@H](N2)C(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NCC(N2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane](/img/structure/B14196356.png)
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
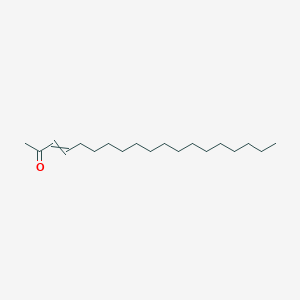
![2-Methoxy-4-[(octadec-9-enylamino)methyl]phenol](/img/structure/B14196388.png)
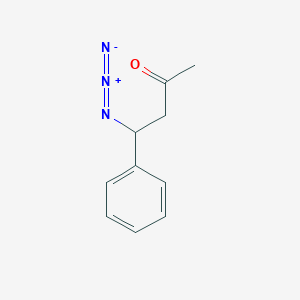
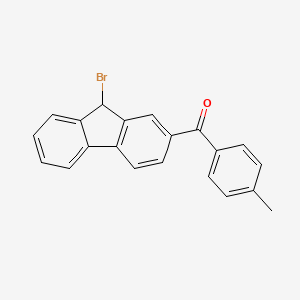
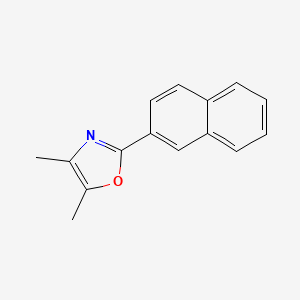
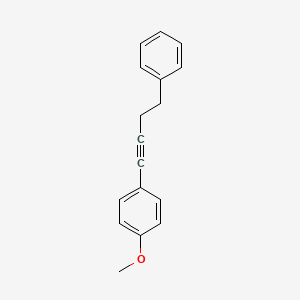
![1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14196441.png)
![4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14196443.png)
